1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Proteomics

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899948-92-6) is a synthetic, fused heterocyclic small molecule with the molecular formula C20H19ClN2O2S and a molecular weight of 386.89 g/mol. Its structure comprises a tetrahydropyrrolo[1,2-a]pyrazine core, featuring a 4-chlorophenyl substituent at the 1-position and a tosyl (4-methylbenzenesulfonyl) group at the 2-position.

Molecular Formula C20H19ClN2O2S
Molecular Weight 386.89
CAS No. 899948-92-6
Cat. No. B2450434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS899948-92-6
Molecular FormulaC20H19ClN2O2S
Molecular Weight386.89
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H19ClN2O2S/c1-15-4-10-18(11-5-15)26(24,25)23-14-13-22-12-2-3-19(22)20(23)16-6-8-17(21)9-7-16/h2-12,20H,13-14H2,1H3
InChIKeyZWLXRIDKLZKBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899948-92-6): Structural Identity and Chemical Class Baseline


1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899948-92-6) is a synthetic, fused heterocyclic small molecule with the molecular formula C20H19ClN2O2S and a molecular weight of 386.89 g/mol . Its structure comprises a tetrahydropyrrolo[1,2-a]pyrazine core, featuring a 4-chlorophenyl substituent at the 1-position and a tosyl (4-methylbenzenesulfonyl) group at the 2-position . This compound belongs to a broader class of sulfonylated tetrahydropyrrolo[1,2-a]pyrazines, which have been described in the patent literature as bradykinin B1 receptor (B1R) antagonists with potential applications in treating inflammatory and neuropathic pain [1]. However, it is critical to note that this specific compound is primarily available from chemical vendors for research purposes, and no peer-reviewed primary research articles detailing its pharmacological activity were identified in the public domain.

Procurement Risk: Why 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Readily Replaced by Its Closest Analogs


In the absence of published comparative pharmacological data for this compound, the primary risk of generic substitution arises from its regioisomerism. The target compound's critical structural feature is the specific placement of the 4-chlorophenyl group at the 1-position and the tosyl group at the 2-position of the tetrahydropyrrolo[1,2-a]pyrazine scaffold . A commercially available regioisomer, 2-((4-chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 900011-97-4), reverses these substituents, placing the sulfonyl-linked aryl group at the 2-position and the directly linked aryl group at the 1-position . In medicinal chemistry, such a positional swap constitutes a fundamental change to the molecule's pharmacophore, leading to unpredictable and likely different interactions with any biological target. Therefore, these compounds are chemically distinct entities and cannot be assumed to be functionally interchangeable for any structure-activity relationship (SAR) study or biological assay without explicit comparative validation data.

Quantitative Differentiation Guide for 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899948-92-6)


Structural Differentiation via Regioisomerism vs. CAS 900011-97-4

The compound is structurally differentiated from its direct regioisomer, 2-((4-chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 900011-97-4), by the position of its key substituents. In the target compound, the 4-chlorophenyl group is directly attached to the 1-position of the core, while the tosyl group is on the 2-position . The regioisomer has a directly attached p-tolyl group at the 1-position and a 4-chlorophenylsulfonyl group at the 2-position . This positional isomerism is a binary, quantifiable structural difference (connectivity) and represents a non-interchangeable chemical identity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Proteomics

Halogen Substitution Pattern vs. 1-(2,4-Dichlorophenyl) Analog (CAS 899739-43-6)

The target compound contains a single chlorine atom at the para-position of its 1-phenyl ring . A structurally similar analog, 1-(2,4-dichlorophenyl)-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 899739-43-6), features a second chlorine atom at the ortho-position . This additional substituent changes the molecule's steric bulk and electronic properties. While no comparative biological data is available, the difference in the number and position of halogen atoms is a quantifiable physicochemical parameter, affecting metrics like logP and electronic distribution.

Medicinal Chemistry Lead Optimization Halogen Bonding

Class-Level Biological Target Association: Bradykinin B1 Receptor Antagonism

A patent covering sulfonylated 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines establishes their use as bradykinin B1 receptor (B1R) antagonists for treating pain and inflammation [1]. While this specific compound (CAS 899948-92-6) was not an exemplified final compound in the patent, its structure falls within the generic Markush structure claimed. This provides a class-level inference of its potential mechanism of action, differentiating it from other tetrahydropyrrolo[1,2-a]pyrazines claimed for other targets, such as HDAC6 inhibition or gastric acid secretion control [2]. No comparative IC50 or Ki data is available for this specific compound.

Pain Research Inflammation G-Protein Coupled Receptor (GPCR)

Absence of Documented Biological Activity: A Critical Selection Criterion

An exhaustive search of the primary literature, including PubMed and BindingDB, yielded no peer-reviewed biological activity data (IC50, Ki, EC50, etc.) or in vivo pharmacokinetic data for 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine [1]. This is a definitive, quantifiable data point: zero reported bioactivity values. This contrasts with many other well-characterized pyrrolopyrazines in the literature and positions this compound as a true, unexplored chemical biology tool. For a researcher seeking a novel scaffold with no pre-existing bias, this absence of data is a critical differentiator.

Chemical Probe Development High-Throughput Screening (HTS) Novel Chemical Space

High-Impact Application Scenarios for 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine


De Novo B1R Antagonist Drug Discovery Program

Based on its class-level association with the bradykinin B1 receptor (B1R) [1], the primary high-value application for this compound is as a starting hit or early lead in a drug discovery program targeting inflammatory or neuropathic pain. Its structural compliance with a patented B1R pharmacophore suggests it should be prioritized for screening in B1R binding and functional assays (e.g., calcium flux, β-arrestin recruitment) over other pyrrolopyrazine analogs claimed for unrelated targets.

Chemical Biology Probe for Scaffold-Hopping Experiments

The compound is an ideal candidate for scaffold-hopping studies. Given the absence of any published biological data [2], it offers a truly novel chemotype. A researcher can use it to test if a sulfonylated tetrahydropyrrolo[1,2-a]pyrazine core can recapitulate the activity of known, structurally distinct B1R antagonists, thereby validating a new chemical series for target engagement.

Regioisomer Probe in Definitive SAR Studies

The compound can be procured alongside its direct regioisomer (CAS 900011-97-4) to conduct a definitive pair-wise SAR study. Testing both compounds head-to-head in a broad panel of assays would establish the functional consequence of swapping the aryl and sulfonyl substituents, generating highly valuable, publishable data on the core scaffold's pharmacophore requirements.

In-House Library Enrichment for GPCR-Focused Screening

For an industrial or academic screening facility looking to enrich its compound library with novel, GPCR-privileged scaffolds, this compound is a rational choice. Its structure distinguishes it from flat, aromatic heterocycles and other pyrrolopyrazine sub-types (e.g., HDAC6 inhibitors [3]), making it a specific acquisition to increase diversity in screening decks aimed at peptide-binding class A GPCRs.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.